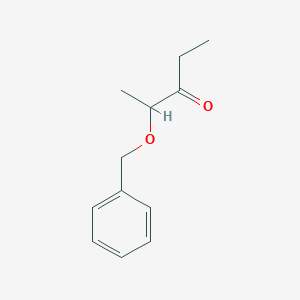

2-Benzyloxy-3-pentanone

Description

Historical Context and Evolution of Alpha-Oxygenated Ketones as Synthetic Intermediates

The study of alpha-oxygenated ketones dates back to the early explorations of carbohydrate chemistry, where such functionalities are abundant. wikipedia.org Initially, their chemistry was primarily focused on understanding the structures and reactions of these naturally occurring molecules. Over time, synthetic chemists recognized the potential of alpha-oxygenated ketones as valuable building blocks for constructing complex molecular architectures. beilstein-journals.org Their ability to undergo a variety of transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions, made them powerful tools in synthesis. nih.gov The development of methods for the stereocontrolled synthesis of alpha-alkoxy ketones further expanded their utility, allowing for the preparation of enantiomerically pure compounds. rsc.org This evolution has been driven by the continuous need for more efficient and selective methods to synthesize complex target molecules, such as pharmaceuticals and other biologically important compounds. nih.gov

Elucidation of the Structural Significance and Chiral Potential of 2-Benzyloxy-3-pentanone

This compound possesses a key structural feature: a chiral center at the alpha-position to the ketone. The stereochemistry at this carbon is crucial for its application in asymmetric synthesis. vulcanchem.com The benzyl (B1604629) ether protecting group serves to mask a hydroxyl functionality while also influencing the stereochemical outcome of reactions at the adjacent carbonyl group. The presence of this chiral center allows this compound to serve as a chiral synthon, a building block that introduces a specific stereochemistry into a target molecule. tandfonline.com The ability to control the absolute and relative stereochemistry during a synthesis is of paramount importance, particularly in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological activities. ox.ac.uk The specific arrangement of the benzyloxy group, the methyl group, and the ethyl ketone fragment around the chiral center dictates the facial bias of the carbonyl group, influencing how nucleophiles will approach and react.

A facile synthesis of (S)-2-benzyloxy-3-pentanone can be achieved from 2-deoxy-D-ribose. tandfonline.com This starting material is converted to (2R, 3S)-3-O-benzyl-pentane-1,2,3-triol, which can then be transformed into the desired chiral ketone through deoxygenation of the primary hydroxyl group followed by oxidation of the secondary hydroxyl group. tandfonline.com

Foundational Principles of Stereocontrol in Reactions Involving Alpha-Chiral Ketones

The stereochemical outcome of nucleophilic additions to alpha-chiral ketones is governed by a set of principles that predict which diastereomer will be preferentially formed. Several models have been developed to explain and predict this selectivity, with the most prominent being Cram's rule, the Felkin-Anh model, and the chelation-control model. wikipedia.orgchemeurope.com

Cram's Rule: Developed by Donald J. Cram in 1952, this was an early model to predict the stereochemistry of nucleophilic addition to carbonyls with an adjacent chiral center. wikipedia.orgchemeurope.com It posits that the major diastereomer is formed by the nucleophile attacking from the less hindered side when the carbonyl group is flanked by the two smallest substituents on the alpha-carbon. chemeurope.com

Felkin-Anh Model: This model, an evolution of Felkin's original proposal and later refined by Anh and Eisenstein, provides a more accurate prediction in many cases. wikipedia.orgchemeurope.com It considers a staggered transition state where the largest group on the alpha-carbon is positioned anti-periplanar to the incoming nucleophile to minimize steric interactions. uwindsor.ca The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory, which is approximately 107 degrees. uwindsor.ca

Chelation Control: In cases where the alpha-substituent is a heteroatom capable of chelating to a metal cation (like the oxygen in the benzyloxy group of this compound), the stereochemical outcome can be dictated by the formation of a rigid, cyclic intermediate. thieme-connect.comic.ac.uk The metal coordinates to both the carbonyl oxygen and the alpha-alkoxy oxygen, locking the conformation and directing the nucleophile to attack from the less hindered face of this chelate. ic.ac.ukimperial.ac.uk This often leads to the opposite diastereomer compared to what is predicted by the Felkin-Anh model, which operates under non-chelating conditions. ic.ac.ukimperial.ac.uk

The choice of reactants and reaction conditions, such as the solvent and the type of metal counterion, can determine whether a reaction proceeds under chelation or non-chelation control, thus allowing for selective access to different diastereomers. thieme-connect.comacs.org However, it's important to note that high diastereoselectivity in reductions of α-alkoxy ketones is not always correlated with a chelation-induced rate acceleration. thieme-connect.com

Rationale for Dedicated Academic Inquiry into this compound

The specific structure of this compound makes it an excellent model substrate for studying the fundamental principles of stereocontrol. Its well-defined chiral center and the presence of a chelating benzyloxy group allow for systematic investigations into the factors that govern diastereoselectivity in nucleophilic addition reactions. By varying the nucleophile, solvent, and metal Lewis acid, researchers can probe the competition between chelation and non-chelation controlled pathways. nih.govresearchgate.net

For instance, highly stereoselective TiCl4-mediated aldol (B89426) reactions of (S)-2-benzyloxy-3-pentanone have been reported. nih.govacs.org The stereoselectivity of these reactions can be dramatically improved by the addition of tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME), leading to the formation of 2,4-syn-4,5-syn adducts with high diastereomeric ratios. nih.govresearchgate.net This demonstrates that the choice of the Lewis acid and additives can provide access to different syn-aldol adducts. nih.govresearchgate.net

Furthermore, the products derived from reactions with this compound are valuable chiral building blocks for the synthesis of complex natural products, particularly those with polyketide substructures. acs.org The ability to predictably generate specific stereoisomers is a powerful tool in total synthesis.

Current Research Landscape and Key Unaddressed Questions Pertaining to the Compound

Current research involving this compound and related alpha-alkoxy ketones continues to focus on refining the understanding of stereocontrol and expanding the synthetic utility of these compounds. Key areas of investigation include:

Development of Novel Stereoselective Reactions: Researchers are continuously exploring new reagents and catalysts to achieve even higher levels of diastereoselectivity in reactions involving alpha-alkoxy ketones. This includes the use of chiral catalysts to induce enantioselectivity in reactions with racemic or achiral substrates. chinesechemsoc.org

Computational Modeling: Modern computational methods are being employed to better understand the transition states of reactions involving alpha-alkoxy ketones. These studies help to refine existing models of stereocontrol and provide deeper insights into the subtle electronic and steric effects that govern selectivity. fu-berlin.de

Applications in Total Synthesis: this compound and its derivatives remain important intermediates in the total synthesis of complex natural products. Current research aims to apply the knowledge of their reactivity to develop more efficient and elegant synthetic routes to biologically active molecules.

One of the key unaddressed questions pertains to the precise interplay of factors that dictate the switch between chelation and non-chelation control. While general trends are understood, predicting the outcome with certainty for every new combination of substrate, nucleophile, and reaction conditions remains a challenge. Further research is needed to develop a more comprehensive and predictive model that can account for all the variables at play. Additionally, exploring the reactivity of this compound in novel, non-traditional reaction manifolds could unlock new synthetic possibilities.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenylmethoxypentan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-12(13)10(2)14-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOOBELFQJXOAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Enantiopure and Racemic 2 Benzyloxy 3 Pentanone

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic methods offer powerful tools for the synthesis of chiral compounds, leveraging the high selectivity of enzymes. While direct enzymatic synthesis of 2-benzyloxy-3-pentanone is not extensively documented, established biocatalytic strategies for producing related chiral α-hydroxy and α-alkoxy ketones provide a clear blueprint for its potential synthesis.

One viable approach involves the kinetic resolution of a racemic precursor alcohol, (±)-2-benzyloxy-3-pentanol. In this strategy, an enzyme, such as a lipase, selectively acylates one enantiomer of the alcohol, leaving the other unreacted. The resulting mixture of the acylated and unreacted enantiomers can be easily separated. Subsequent oxidation of the desired alcohol enantiomer yields the enantiopure ketone.

Alternatively, the asymmetric reduction of a prochiral diketone precursor using a ketoreductase (KRED) could be employed. KREDs are known to reduce ketones to alcohols with high enantioselectivity. By selecting an appropriate engineered KRED, it is possible to produce an enantiopure α-hydroxy ketone that can then be benzylated. Furthermore, the development of engineered amine dehydrogenases, which catalyze the reductive amination of ketones, opens possibilities for creating chiral amine precursors that could be converted to the target ketone. Thiamine diphosphate-dependent lyases (ThDP-lyases) are another class of enzymes that catalyze the formation of enantiopure α-hydroxy ketones from inexpensive aldehydes, representing another potential starting point for the synthesis of this compound.

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, inexpensive enantiopure natural products as starting materials. This approach transfers the existing chirality of the starting material to the final product, avoiding the need for asymmetric induction steps.

A common and efficient method for synthesizing (S)-2-benzyloxy-3-pentanone starts from (S)-ethyl lactate (B86563), a readily available chiral building block. The synthesis involves a two-step process. First, the hydroxyl group of (S)-ethyl lactate is protected as a benzyl (B1604629) ether. This is typically achieved by reacting it with benzyl chloride in the presence of a base and a phase-transfer catalyst.

The resulting (S)-ethyl 2-(benzyloxy)propanoate is then treated with a Grignard reagent, such as ethylmagnesium bromide, in an appropriate solvent like tetrahydrofuran (B95107) (THF). The Grignard reagent adds to the ester carbonyl group, leading to the formation of (2S)-2-benzyloxy-3-pentanone. This method is advantageous as it is straightforward and preserves the stereochemical integrity of the starting material.

Table 1: Synthesis of (2S)-2-benzyloxy-3-pentanone from (S)-Ethyl Lactate

| Step | Reagents and Conditions | Product |

|---|---|---|

| 1. Benzylation | (S)-Ethyl lactate, Benzyl chloride, Base, Phase-transfer catalyst, 0°C to 10°C | (S)-Ethyl 2-(benzyloxy)propanoate |

The data in this table is synthesized from procedural descriptions.

2-Deoxy-D-ribose, a key component of DNA, serves as a versatile chiral starting material for the synthesis of complex molecules, including related chiral ketones and polyketide structures. Its multiple stereocenters and functional groups can be strategically manipulated to build intricate molecular architectures. For instance, synthetic pathways have been developed to transform 2-deoxy-D-ribose into highly functionalized chiral ketones that are intermediates in the total synthesis of natural products like paclitaxel.

This type of synthesis involves a sequence of protection, oxidation, and carbon-carbon bond-forming reactions to convert the sugar into a target molecule containing a ketone functionality. While not a direct route to this compound itself, these transformations demonstrate the utility of 2-deoxy-D-ribose as a chiral precursor for structurally related ketones, where the carbon backbone and stereochemistry are derived from the parent sugar.

Asymmetric Synthetic Routes for Direct Enantioenrichment

Asymmetric synthesis aims to create the desired chiral center directly from a prochiral substrate, often using a chiral catalyst or auxiliary to control the stereochemical outcome.

The asymmetric addition of Grignard reagents to carbonyl compounds is a cornerstone of modern organic synthesis for creating chiral tertiary alcohols, which can then be oxidized to chiral ketones. In a potential route to enantiopure this compound, a prochiral α-benzyloxy aldehyde could be reacted with ethylmagnesium bromide. The stereoselectivity of this addition can be controlled by the presence of a chiral ligand.

A variety of chiral ligands, often based on nitrogen- or phosphorus-containing scaffolds like BINAP or those derived from 1,2-diaminocyclohexane (DACH), have been developed to mediate such reactions. These ligands coordinate to the magnesium atom of the Grignard reagent, creating a chiral environment that directs the nucleophilic attack of the ethyl group to one face of the aldehyde, leading to a highly enantioenriched secondary alcohol. Subsequent oxidation of this alcohol would furnish the desired enantiopure this compound.

Table 2: Asymmetric Grignard Addition for Chiral Alcohol Synthesis

| Ketone/Aldehyde | Grignard Reagent | Chiral Ligand Type | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Prochiral α-benzyloxy aldehyde | EtMgBr | Biaryl Diamine (e.g., DACH-derived) | up to 95% |

| Aryl Ketones | Alkyl/Aryl MgBr | PNP Ligands (W-Phos) with Cu-catalyst | Good to high |

This table presents generalized data for asymmetric Grignard reactions on various carbonyl compounds to illustrate the potential of the methodology.

A highly effective method for preparing enantiopure α-benzyloxy ketones involves the acylation of organometallic reagents with chiral α-benzyloxy amides. In this approach, a chiral auxiliary, such as a pyrrolidine derivative, is attached to α-benzyloxypropanoic acid to form a chiral Weinreb-type amide.

This chiral amide then reacts with an organolithium or Grignard reagent, like ethyllithium or ethylmagnesium bromide. The reaction proceeds via a stable chelated intermediate, which prevents over-addition and results in the clean formation of the desired ketone, (S)-2-benzyloxy-3-pentanone, with high yield and excellent preservation of stereochemical purity. The chiral auxiliary can then be cleaved and recovered. This method provides a reliable and high-yielding route to enantiopure α-benzyloxy ketones.

Optical Resolution Techniques for Racemic Mixtures

Optical resolution refers to the process of separating a racemic mixture, which consists of equal amounts of two enantiomers, into its individual, pure enantiomers. While asymmetric synthesis aims to create a single enantiomer from the outset, optical resolution provides a means to isolate enantiopures from a pre-existing racemic sample. This is often achieved by introducing a chiral resolving agent that interacts differently with each of the enantiomers, converting them into diastereomers which possess distinct physical properties, such as solubility, allowing for their separation.

Thermodynamic Resolution via Chiral Host-Guest Inclusion Complexation

Thermodynamic resolution is a powerful method for separating enantiomers that relies on the differential stability of diastereomeric complexes formed between a chiral host and the enantiomers of a guest molecule. In the context of this compound, a chiral host molecule, such as a derivative of TADDOL, is introduced to a solution of the racemic ketone.

The principle of this technique is based on the formation of host-guest inclusion compounds. The chiral host selectively forms a more thermodynamically stable complex with one of the enantiomers of this compound over the other. This difference in stability often translates to a difference in the solubility of the resulting diastereomeric complexes. Typically, the complex containing the preferred enantiomer is less soluble and selectively crystallizes from the solution. researchgate.netnih.gov This process enriches the solid crystalline material in one enantiomer, while the mother liquor becomes enriched in the other. Subsequent separation of the crystals and liberation of the guest from the host yields the optically active ketone. TADDOLs are particularly effective for this method due to their high melting points and their ability to form these selective inclusion compounds. researchgate.netnih.gov

Mechanistic Aspects of Enantioselective Recognition by Chiral Hosts (e.g., TADDOL Derivatives)

The enantioselective recognition of a guest molecule like this compound by a chiral host such as TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) is a highly specific process governed by non-covalent interactions. TADDOLs possess a C2-symmetric chiral scaffold featuring two di-aryl-hydroxymethyl groups in a trans relationship on a 1,3-dioxolane ring. researchgate.netnih.gov

The mechanism of recognition hinges on the formation of a well-defined, three-dimensional structure between the host and one of the guest enantiomers. Key aspects of this interaction include:

Hydrogen Bonding: One of the two hydroxyl groups on the TADDOL molecule typically forms an intramolecular hydrogen bond with an oxygen atom of the dioxolane ring. nih.gov The remaining hydroxyl group is therefore free to act as a hydrogen bond donor, associating intermolecularly with a hydrogen bond acceptor on the guest molecule. researchgate.netnih.gov For this compound, this interaction would occur with the lone pair of electrons on the carbonyl oxygen.

Steric Interactions: The bulky aryl groups (often phenyl) on the TADDOL host create a defined and rigid chiral pocket. Enantioselective recognition arises from the differential fit of the two enantiomers of this compound within this pocket. The host will preferentially bind the enantiomer that minimizes steric repulsion between its substituents (the ethyl and benzyloxy groups) and the host's aryl groups, while maximizing stabilizing interactions.

Chelation: The structure of TADDOLs predisposes them to form chelate complexes. researchgate.netnih.gov This ability to create a propeller-like chiral environment around a central point of interaction is crucial for high levels of enantiomeric discrimination. researchgate.netnih.gov

The combination of these directed hydrogen bonds and specific steric constraints leads to the formation of a more stable and less soluble supramolecular complex with one enantiomer, enabling its selective crystallization and thus, the resolution of the racemic mixture. researchgate.netnih.gov

Detailed Investigation of the Reactivity and Reaction Mechanisms of 2 Benzyloxy 3 Pentanone

Lewis Acid-Mediated Carbonyl Additions

Highly Stereoselective Titanium(IV)-Mediated Aldol (B89426) Reactions

The aldol reaction stands as a cornerstone in organic synthesis for the construction of carbon-carbon bonds, particularly in the context of polyketide natural product synthesis. Titanium(IV) enolates have emerged as a compelling alternative to their lithium and boron counterparts, largely due to the simplicity of their preparation and their participation in a wide array of highly stereoselective transformations. acs.org The titanium-mediated aldol reaction of the chiral lactate-derived ketone, (S)-2-benzyloxy-3-pentanone, has been a subject of detailed investigation, demonstrating remarkable levels of substrate-controlled stereoselectivity. ub.eduresearchgate.net The stereochemical course of these reactions is highly dependent on the specific titanium(IV) Lewis acid used and the presence of additives, allowing for controlled access to different diastereomeric aldol adducts. acs.orgnih.govresearchgate.net

Impact of Lewis Bases (e.g., Tetrahydrofuran (B95107), 1,2-Dimethoxyethane) on Diastereoselectivity

A significant finding in the study of aldol reactions involving (S)-2-benzyloxy-3-pentanone is the dramatic improvement in diastereoselectivity when the TiCl₄-mediated reaction is performed in the presence of neutral Lewis bases. acs.orgnih.gov The addition of 1.1 equivalents of coordinating solvents such as tetrahydrofuran (THF) or 1,2-dimethoxyethane (B42094) (DME) drastically enhances the formation of 2,4-syn-4,5-syn adducts. acs.orgnih.gov In the absence of these additives, the reaction of the titanium enolate of (S)-2-benzyloxy-3-pentanone with aldehydes like isobutyraldehyde (B47883) yields the 2,4-syn-4,5-syn aldol adduct with only moderate diastereoselectivity. However, with the inclusion of THF or DME, the diastereomeric ratio can be improved to as high as 97:3. acs.orgnih.govresearchgate.net This strategic use of Lewis base additives provides a reliable method to access specific syn-aldol diastereomers. acs.org

Effect of Lewis Base Additives on TiCl₄-Mediated Aldol Reaction

| Aldehyde | Lewis Base Additive | Diastereomeric Ratio (syn:anti) | Yield (%) |

|---|---|---|---|

| Isobutyraldehyde | None | 70:30 | 75 |

| Isobutyraldehyde | THF (1.1 eq) | 97:3 | 85 |

| Isobutyraldehyde | DME (1.1 eq) | 97:3 | 82 |

| Benzaldehyde | None | 75:25 | 70 |

| Benzaldehyde | THF (1.1 eq) | 95:5 | 88 |

Data is representative of findings reported in the literature. acs.org

Elucidation of Titanium Coordination Effects on Enolate Aggregation and Transition States

The stereochemical outcome of titanium-mediated aldol reactions is intricately linked to the aggregation state of the titanium enolate and the geometry of the transition state, although these aspects remain somewhat elusive. acs.org It has been speculated that titanium enolates derived from similar chiral precursors exist as six-coordinated Z-chelated ate complexes. acs.org The precise distribution of ligands around the titanium atom significantly influences the reaction's stereoselectivity. The coordination of Lewis bases like THF or DME to the titanium center is believed to alter the structure of the enolate or the transition state, leading to the observed enhancement in diastereoselectivity. acs.org The number of equivalents of the Lewis acid itself can also dictate the transition state geometry; for instance, using two equivalents of TiCl₄ can lead to a chelated transition state by abstracting a chloride ion, resulting in different stereochemical outcomes compared to reactions using a single equivalent. acs.orgub.edu

Comparative Analysis of Stereochemical Outcomes with Diverse Lewis Acids (e.g., TiCl₄ vs. Ti(i-PrO)Cl₃)

The choice of the titanium Lewis acid is a critical determinant of the stereochemical outcome in the aldol addition of (S)-2-benzyloxy-3-pentanone. A striking divergence in product formation is observed when comparing titanium tetrachloride (TiCl₄) and chlorotitanium triisopropoxide (Ti(i-PrO)Cl₃). acs.org

TiCl₄ (with Lewis Base): When the titanium enolate is generated using TiCl₄ in the presence of THF or DME, the reaction proceeds to afford the 2,4-syn-4,5-syn aldol adducts with high diastereoselectivity (up to 97:3). acs.orgnih.govresearchgate.net

Ti(i-PrO)Cl₃: In contrast, employing Ti(i-PrO)Cl₃ as the Lewis acid leads to the formation of the diastereomeric 2,4-anti-4,5-syn aldol adducts, also with high diastereomeric ratios. acs.org

This demonstrates that simply substituting a chloride ligand on the titanium atom with an isopropoxide group completely reverses the facial selectivity of the enolate addition. acs.org This remarkable control allows for selective access to either the syn or anti aldol adducts by judicious selection of the Lewis acid. acs.orgnih.govresearchgate.net

Stereochemical Outcome with Different Titanium Lewis Acids

| Lewis Acid | Additive | Major Aldol Adduct Configuration | Diastereomeric Ratio |

|---|---|---|---|

| TiCl₄ | THF or DME | 2,4-syn-4,5-syn | up to 97:3 |

| Ti(i-PrO)Cl₃ | None | 2,4-anti-4,5-syn | High |

| TiCl₄ (2.1 eq) | None | 2,4-anti-4,5-syn | ≥ 97:3 |

Data is representative of findings reported in the literature. acs.orgub.edu

Substrate Scope Expansion with Aliphatic, Aromatic, and Alpha,Beta-Unsaturated Aldehydes

The highly stereoselective aldol methodologies developed for (S)-2-benzyloxy-3-pentanone and related lactate-derived ketones have been successfully applied to a broad range of aldehydes. The excellent stereocontrol is maintained across various aldehyde classes, including:

Aliphatic Aldehydes: High yields and diastereoselectivities are observed with sterically hindered (e.g., isobutyraldehyde, pivalaldehyde) and unhindered linear aldehydes. acs.orgnih.gov

Aromatic Aldehydes: Aromatic aldehydes with diverse substitution patterns, including those bearing halogens or methyl groups, react smoothly to give the corresponding aldol products in high yields and diastereomeric ratios. nih.govresearchgate.net

Alpha,Beta-Unsaturated Aldehydes: The reaction also proceeds effectively with α,β-unsaturated aldehydes (e.g., 3-butenal), providing the desired aldol adducts while preserving the double bond for further synthetic manipulations. ub.eduacs.org

This wide substrate scope underscores the robustness and synthetic utility of these titanium-mediated aldol reactions for constructing complex chiral building blocks. acs.orgresearchgate.net

Proposed Mechanistic Pathways for Stereocontrol in Titanium Enolate Additions

The stereocontrol in these reactions is generally explained by invoking closed, chair-like, six-membered transition states, consistent with the Zimmerman-Traxler model. harvard.edu The facial selectivity is dictated by the minimization of steric interactions within this transition state. For the reaction of (S)-2-benzyloxy-3-pentanone, the chiral center adjacent to the carbonyl group directs the incoming aldehyde to one of the two faces of the titanium enolate.

The divergent stereochemical outcomes observed with different Lewis acids (TiCl₄ vs. Ti(i-PrO)Cl₃) or varying equivalents of TiCl₄ suggest that the precise structure of the active titanium enolate and the subsequent transition state is highly sensitive to the ligation at the titanium center. acs.orgub.edu For instance, the high diastereoselectivity observed in some systems with a second equivalent of TiCl₄ has led to the proposal of a bimetallic enolate complex. acs.org In this model, the second TiCl₄ molecule coordinates to the initially formed enolate, creating a more reactive and structurally defined species that dictates the approach of the aldehyde through a highly organized cyclic transition state. acs.org The coordination of a Lewis base like THF is thought to modify the ligand sphere of the titanium atom, favoring a transition state that leads to the syn-syn product. acs.org

Michael Addition Reactions of Titanium(IV) Enolates

The formation of titanium(IV) enolates from 2-benzyloxy-3-pentanone provides a powerful tool for the construction of carbon-carbon bonds through Michael addition reactions. The stereochemical outcome of these reactions is highly dependent on the nature of the Michael acceptor and the reaction conditions employed.

Conjugate Addition to Enones

The titanium(IV) enolate of (S)-2-benzyloxy-3-pentanone undergoes highly diastereoselective Michael additions to enones. The reaction conditions, particularly the Lewis acid used, play a crucial role in determining the stereoselectivity of the adducts. For instance, the addition to vinyl ketones, when mediated by two equivalents of titanium tetrachloride (TiCl₄), proceeds to afford 2,4-anti adducts as single diastereomers in excellent yields.

In the case of β-substituted enones, optimized conditions involving both titanium tetrachloride and tin(IV) chloride (SnCl₄) have been developed. These conditions lead to the formation of 2,4-anti-4,5-anti adducts with diastereoselectivities often exceeding 90:10 and in good yields. This high level of stereocontrol is attributed to the chelation of the Lewis acids to both the enolate and the enone, which directs the nucleophilic attack from a specific face.

Table 1: Diastereoselective Michael Addition of (S)-2-Benzyloxy-3-pentanone Titanium(IV) Enolate to Enones

| Enone | Lewis Acid | Adduct | Diastereoselectivity (dr) | Yield (%) |

| Methyl vinyl ketone | 2.0 eq. TiCl₄ | 2,4-anti | >95:5 | 90 |

| Ethyl vinyl ketone | 2.0 eq. TiCl₄ | 2,4-anti | >95:5 | 88 |

| (E)-3-Penten-2-one | TiCl₄, SnCl₄ | 2,4-anti-4,5-anti | 92:8 | 75 |

| (E)-4-Phenyl-3-buten-2-one | TiCl₄, SnCl₄ | 2,4-anti-4,5-anti | 95:5 | 82 |

Conjugate Addition to Nitroalkenes

The conjugate addition of the titanium(IV) enolate of (S)-2-benzyloxy-3-pentanone to α,β-unsaturated nitroalkenes has also been thoroughly investigated. The strong electron-withdrawing nature of the nitro group makes these substrates excellent Michael acceptors.

For aromatic nitroalkenes, the use of two equivalents of TiCl₄ leads to the formation of 2,4-anti-4,5-syn adducts with excellent yields and high diastereoselectivity. The stereochemical outcome is consistent with a chelation-controlled transition state.

In contrast, aliphatic nitroalkenes require modified conditions to achieve high stereoselectivity. The use of a combination of TiCl₄ and SnCl₄ has been found to be optimal, affording the 2,4-anti-4,5-syn adducts in good yields and diastereoselectivities. The nitro group in the resulting adducts can be further transformed into other valuable functional groups, highlighting the synthetic utility of this methodology.

Table 2: Diastereoselective Michael Addition of (S)-2-Benzyloxy-3-pentanone Titanium(IV) Enolate to Nitroalkenes

| Nitroalkene | Lewis Acid | Adduct | Diastereoselectivity (dr) | Yield (%) |

| (E)-β-Nitrostyrene | 2.0 eq. TiCl₄ | 2,4-anti-4,5-syn | 97:3 | 92 |

| (E)-2-(2-Nitroviny)furan | 2.0 eq. TiCl₄ | 2,4-anti-4,5-syn | 96:4 | 85 |

| (E)-1-Nitro-1-pentene | TiCl₄, SnCl₄ | 2,4-anti-4,5-syn | 88:12 | 78 |

| (E)-3-Methyl-1-nitro-1-butene | TiCl₄, SnCl₄ | 2,4-anti-4,5-syn | 90:10 | 75 |

Evaluation of Reactivity Towards Alpha,Beta-Unsaturated Esters and Nitriles

While the Michael addition of titanium(IV) enolates of α-alkoxy ketones to enones and nitroalkenes is well-documented, their reactivity towards α,β-unsaturated esters and nitriles is less explored. Generally, α,β-unsaturated esters are less reactive Michael acceptors compared to enones and nitroalkenes. The successful conjugate addition often requires more forcing conditions or the use of highly reactive enolates. Similarly, α,β-unsaturated nitriles can undergo conjugate addition, but their reactivity can be influenced by the steric and electronic properties of the substituents. Further research is needed to fully evaluate the scope and stereoselectivity of the Michael addition of the titanium(IV) enolate of this compound to these less reactive acceptors.

Asymmetric Reduction Chemistries

The carbonyl group of this compound presents a target for asymmetric reduction to generate chiral alcohols, which are valuable synthetic intermediates. Various catalytic methods have been explored to achieve high stereoselectivity in this transformation.

Catalytic Hydride Reductions with Chiral Catalysts (e.g., CBS-type catalysts)

The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a stoichiometric borane (B79455) source, is a powerful method for the enantioselective reduction of prochiral ketones. organic-chemistry.orgchem-station.comtcichemicals.com The catalyst, derived from a chiral amino alcohol, creates a chiral environment around the ketone, leading to a highly facial-selective hydride transfer.

While specific data for the CBS reduction of this compound is not extensively reported, studies on analogous α-alkoxy ketones suggest that high levels of diastereoselectivity can be achieved. The stereochemical outcome is generally predictable based on the established model for CBS reductions, where the catalyst coordinates to the carbonyl oxygen and directs the hydride delivery from the less sterically hindered face. The benzyloxy group at the α-position can influence the steric environment and may enhance the diastereoselectivity of the reduction.

Table 3: Expected Diastereoselectivity in CBS Reduction of α-Alkoxy Ketones

| Substrate | Catalyst | Major Diastereomer | Expected Diastereomeric Ratio (dr) |

| 1-Benzyloxy-2-propanone | (R)-CBS | (R)-1-Benzyloxy-2-propanol | >95:5 |

| 1-Benzyloxy-3-methyl-2-butanone | (S)-CBS | (S)-1-Benzyloxy-3-methyl-2-butanol | >95:5 |

Enzyme-Catalyzed or Microbial Reductions (e.g., Baker's Yeast mediated transformations of related substrates)

Biocatalytic reductions offer an environmentally friendly and highly selective alternative to traditional chemical methods. Baker's yeast (Saccharomyces cerevisiae) is a readily available and inexpensive biocatalyst that contains a variety of dehydrogenases capable of reducing carbonyl compounds.

Studies on the Baker's yeast reduction of α-benzyloxy-2-propanone, a close analog of this compound, have shown that the stereochemical outcome is highly dependent on the substrate structure. For instance, the reduction of 1-benzyloxy-2-propanone with Baker's yeast yielded the corresponding (S)-alcohol with a moderate enantiomeric excess of 32%. nih.gov The enantioselectivity of these reductions can often be influenced by factors such as substrate concentration, reaction time, and the presence of additives that can inhibit specific enzymes within the yeast. While direct studies on this compound are limited, the results from related substrates suggest that microbial reductions are a viable strategy for accessing chiral alcohols derived from this ketone, although optimization of reaction conditions would be necessary to achieve high stereoselectivity.

Table 4: Baker's Yeast Reduction of an α-Benzyloxy Ketone Analog

| Substrate | Product | Enantiomeric Excess (ee) | Configuration | Reference |

| 1-Benzyloxy-2-propanone | 1-Benzyloxy-2-propanol | 32% | (S) | nih.gov |

Diversification through Derivatization and Functionalization

The reactivity of the carbonyl and the stereogenic centers in this compound make it a valuable chiral building block for the synthesis of more complex molecules. Through derivatization and functionalization reactions, this compound serves as a versatile precursor for introducing nitrogen-containing functionalities and for accessing scaffolds reminiscent of polyketide natural products.

Synthesis of N'-[(2S,3S)-2-(benzyloxy)pentan-3-yl]formylhydrazine and Related Nitrogen-Containing Compounds

A significant application of this compound is in the synthesis of chiral hydrazine (B178648) derivatives, which are key intermediates in the preparation of pharmaceutically active compounds. One such important derivative is N'-[(2S,3S)-2-(benzyloxy)pentan-3-yl]formylhydrazine, a known intermediate in the synthesis of the antifungal agent posaconazole (B62084). nih.govhsp-pharma.com

The synthesis of this class of compounds typically begins with the reaction of the ketone, this compound, with a hydrazine source to form a hydrazone. This reaction is a standard nucleophilic addition to the carbonyl group. acs.org The stereochemistry of the final product is crucial and is established through a diastereoselective reduction of the hydrazone intermediate. The benzyloxy group at the adjacent stereocenter (C2) plays a critical role in directing the approach of the reducing agent, leading to the desired (3S) configuration of the resulting hydrazine.

While the direct synthesis from this compound is a key step, the immediate precursor often cited in commercial contexts is [(2S,3S)-2-(benzyloxy)pentan-3-yl]hydrazine. lookchem.comalfa-chemistry.com This hydrazine is then formylated to yield the final product. The formylation step involves the reaction of the synthesized chiral hydrazine with a formylating agent.

Hydrazone Formation: Reaction of (2S)-2-benzyloxy-3-pentanone with a suitable hydrazine reagent.

Diastereoselective Reduction: Reduction of the C=N double bond of the hydrazone, controlled by the existing stereocenter to yield [(2S,3S)-2-(benzyloxy)pentan-3-yl]hydrazine.

Formylation: Introduction of the formyl group to the terminal nitrogen of the hydrazine to produce N'-[(2S,3S)-2-(benzyloxy)pentan-3-yl]formylhydrazine.

The properties of the related intermediate, [(2S,3S)-2-(benzyloxy)pentan-3-yl]hydrazine, are well-documented and presented in the table below.

| Property | Value |

| CAS Number | 183871-36-5 |

| Appearance | Liquid |

| Purity | ≥98% |

| Storage | 2-8℃ |

This data is compiled from commercially available sources for the hydrazine intermediate. lookchem.com

Accessing Other Polyketide-like Scaffolds

Polyketides are a large and structurally diverse class of natural products, many of which exhibit significant biological activity. The iterative nature of their biosynthesis, involving the sequential addition of two-carbon units, often results in molecules with repeating 1,3-oxygenation patterns and multiple stereocenters. Chiral building blocks are essential for the laboratory synthesis of these complex molecules.

While direct and extensive research on the use of this compound for the synthesis of a wide array of polyketide-like scaffolds is not broadly published, its structural features make it a theoretically valuable synthon for this purpose. The α-benzyloxy ketone moiety is a key structural motif that can be manipulated to create the characteristic 1,3-diol units found in many polyketides.

The synthetic utility of chiral α-alkoxy ketones in stereoselective synthesis is well-established. Diastereoselective reduction of the ketone in this compound can lead to the corresponding syn- or anti-1,2-diol derivatives, depending on the choice of reducing agent and reaction conditions. This controlled formation of a new stereocenter is a fundamental step in the construction of polyketide chains.

For instance, chiral precursors derived from sources like ethyl lactate (B86563) have been successfully employed in the synthesis of complex polyketide fragments. tcichemicals.comnih.govresearchgate.net These strategies often involve the creation of chiral α-hydroxy or α-alkoxy carbonyl compounds, which then undergo further chain elongation and functional group transformations. The principles demonstrated with these building blocks are applicable to this compound.

A hypothetical synthetic approach using this compound as a starting material for a polyketide-like fragment could involve the following key transformations:

Diastereoselective Aldol Addition: Reacting the enolate of this compound with an aldehyde to create a new carbon-carbon bond and two new stereocenters. The existing stereocenter would influence the stereochemical outcome of this reaction.

Reduction and Protection/Deprotection: Subsequent reduction of the newly formed ketone and manipulation of protecting groups to reveal hydroxyl functionalities.

Iteration: Repetition of these steps to elongate the carbon chain, mimicking the iterative process of polyketide biosynthesis. frontiersin.org

Principles of Stereochemical Control and Chiral Induction in Reactions of 2 Benzyloxy 3 Pentanone

Origins of Diastereoselectivity in Alpha-Alkoxy Ketone Enolate Reactions

The diastereoselectivity observed in reactions of enolates derived from α-alkoxy ketones like 2-benzyloxy-3-pentanone arises from the ability of the α-alkoxy group to influence the geometry of the enolate and the trajectory of the incoming electrophile. The formation of either the (Z)- or (E)-enolate is a critical determinant of the final stereochemistry. In the case of α-alkoxy ketones, the stereoselectivity of enolization can be controlled by the choice of base and reaction conditions. For instance, the use of bulky lithium amide bases often favors the formation of the (E)-enolate, while other conditions might favor the (Z)-isomer.

Once formed, the enolate's reaction with an electrophile, such as an aldehyde in an aldol (B89426) reaction, proceeds through a six-membered ring transition state, often described by the Zimmerman-Traxler model. The substituents on the enolate and the aldehyde arrange themselves in this transition state to minimize steric interactions, leading to a preferred diastereomeric product. The presence of the α-benzyloxy group adds a layer of complexity and a powerful tool for stereocontrol, as it can participate in chelation with the metal cation of the enolate.

Role of the Benzyloxy Group in Stereodirection and Chelation Control

The benzyloxy group at the C2 position of this compound plays a pivotal role in directing the stereochemical course of reactions. This is primarily due to its ability to act as a chelating ligand for the metal counterion (e.g., Li⁺, Mg²⁺, Ti⁴⁺) of the enolate. In a chelated transition state, the benzyloxy oxygen coordinates to the metal ion, creating a rigid, cyclic structure. This conformation locks the enolate into a specific geometry and shields one of the enolate faces, thereby directing the electrophile to attack from the less hindered face.

This phenomenon, known as chelation control, can often override the inherent steric biases predicted by non-chelation models like the Felkin-Anh model. The effectiveness of chelation control is dependent on several factors, including the nature of the metal counterion, the solvent, and the steric and electronic properties of the protecting group on the oxygen. For instance, titanium(IV) enolates are particularly effective at promoting chelation-controlled aldol reactions due to the high Lewis acidity of the titanium center. In such cases, the benzyloxy group, the enolate oxygen, and the carbonyl oxygen of the aldehyde can all coordinate to the titanium atom, leading to a highly organized and predictable transition state.

Development and Optimization of Diastereomeric and Enantiomeric Ratios

The optimization of diastereomeric and enantiomeric ratios in reactions of this compound is a key aspect of its application in asymmetric synthesis. This is typically achieved by systematically varying reaction parameters such as the choice of Lewis acid, the solvent, the temperature, and the nature of the reactants.

In the context of aldol reactions, a study on the closely related (S)-1-benzyloxy-2-methyl-3-pentanone with various aldehydes highlights the principles that would apply to this compound. The use of different titanium(IV) Lewis acids was shown to have a dramatic effect on the diastereoselectivity. For example, enolization with (i-PrO)TiCl₃/i-Pr₂NEt was found to be highly effective in promoting a chelation-controlled pathway, leading to high yields and excellent diastereomeric ratios of the corresponding 2,4-syn-4,5-syn aldol adducts. acs.org The results with a range of aldehydes demonstrate the robustness of this methodology. acs.org

Table 1: Diastereoselective Aldol Reaction of a Titanium Enolate with Various Aldehydes acs.org

| Entry | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | Isobutyraldehyde (B47883) | 92 | >95:5 |

| 2 | Pivalaldehyde | 95 | >95:5 |

| 3 | Benzaldehyde | 87 | >95:5 |

| 4 | Acrolein | 90 | 93:7 |

| 5 | Crotonaldehyde | 91 | 94:6 |

Data is for the analogous compound (S)-1-benzyloxy-2-methyl-3-pentanone and is presented to illustrate the principles of stereocontrol.

This data illustrates that by carefully selecting the reaction conditions, specifically the Lewis acid, high levels of stereocontrol can be achieved. The high diastereoselectivities observed are consistent with a transition state model where the benzyloxy group is involved in chelation. Further optimization can involve fine-tuning the temperature and reaction time to maximize the desired stereoisomer.

Methodologies for Absolute and Relative Stereochemistry Determination

The determination of the absolute and relative stereochemistry of the products resulting from reactions of this compound is crucial for confirming the success of a stereoselective transformation. A variety of spectroscopic and analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the relative stereochemistry of diastereomers. The coupling constants (J-values) between adjacent protons can provide information about their dihedral angles, which in turn can help to deduce the stereochemical relationship. For cyclic structures or derivatives, the Nuclear Overhauser Effect (NOE) can be used to establish through-space proximity between protons, further aiding in the assignment of relative stereochemistry. For the determination of absolute stereochemistry, chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), can be used to convert enantiomers into diastereomeric esters, which can then be distinguished by NMR.

X-ray Crystallography: Single-crystal X-ray diffraction provides an unambiguous determination of both the relative and absolute stereochemistry of a crystalline compound. This technique offers a definitive structural proof, provided that suitable crystals of the product or a derivative can be obtained.

Chiroptical Methods: Techniques such as optical rotation, optical rotatory dispersion (ORD), and circular dichroism (CD) can be used to determine the enantiomeric excess and, in some cases, the absolute configuration of chiral molecules by comparing the experimental data with that of known compounds or with theoretical calculations.

Transition State Models and Stereoelectronic Effects Guiding Reaction Outcomes

The stereochemical outcomes of reactions involving this compound enolates are rationalized through theoretical transition state models. As mentioned earlier, the Zimmerman-Traxler model for aldol reactions proposes a chair-like six-membered transition state. In the case of chelation control, this model is modified to include the coordination of the benzyloxy oxygen to the metal center.

For a (Z)-enolate undergoing a chelation-controlled aldol reaction, the transition state would involve the metal ion being coordinated by the enolate oxygen, the benzyloxy oxygen, and the aldehyde's carbonyl oxygen. This rigid, chelated structure forces the substituents of the aldehyde and the enolate to occupy specific positions to minimize steric strain. Typically, the larger substituent on the aldehyde will prefer an equatorial position in the chair-like transition state to avoid 1,3-diaxial interactions. This preferred arrangement leads to the formation of a specific diastereomer.

Stereoelectronic effects also play a role. The alignment of orbitals in the transition state is critical for the reaction to proceed. For example, the nucleophilic attack of the enolate on the carbonyl carbon of the aldehyde requires proper orbital overlap. The rigid conformation imposed by chelation ensures an optimal alignment of the highest occupied molecular orbital (HOMO) of the enolate and the lowest unoccupied molecular orbital (LUMO) of the aldehyde, facilitating the reaction and enhancing its stereoselectivity. Computational studies on similar α-alkoxy ketones have supported these chelated transition state models and have helped to quantify the energetic differences between competing diastereomeric transition states, providing a deeper understanding of the origins of stereoselectivity.

Strategic Applications in Complex Molecule and Natural Product Synthesis

Utilization as a Versatile Chiral Building Block

2-Benzyloxy-3-pentanone, particularly the (S)-enantiomer, serves as a valuable chiral precursor in asymmetric synthesis. The presence of a stereocenter at the C2 position, shielded by a bulky benzyloxy group, allows for stereocontrolled transformations at the adjacent ketone. This inherent chirality is crucial for transferring stereochemical information during the synthesis of complex target molecules, thereby avoiding the need for challenging chiral separations or asymmetric installations at later stages.

The ketone functionality offers a reactive handle for a variety of carbon-carbon bond-forming reactions, including aldol (B89426) additions, Grignard reactions, and Wittig-type olefinations. The benzyloxy group not only directs the stereochemical outcome of these reactions but also acts as a stable protecting group for the hydroxyl functionality, which can be readily removed under mild hydrogenolysis conditions in the final stages of a synthesis. This combination of a chiral center and a strategically placed protecting group makes this compound a highly sought-after synthon for the introduction of a specific stereogenic fragment into a larger molecule.

Role in the Total Synthesis of Therapeutically Relevant Molecules

The utility of this compound is prominently highlighted in the synthesis of therapeutically significant compounds, where precise control of stereochemistry is paramount for biological activity.

Intermediate in the Convergent Synthesis of Posaconazole (B62084) and its Analogs

One of the most notable applications of (2S)-2-Benzyloxy-3-pentanone is its role as a key intermediate in the convergent synthesis of Posaconazole, a potent, broad-spectrum triazole antifungal agent. cphi-online.comorgsyn.org Posaconazole's complex structure contains multiple stereocenters, and its synthesis requires a highly stereocontrolled approach.

| Intermediate | Precursor | Key Transformation | Target Molecule |

| (2S, 3R)-2-benzyloxy-3-pentanol | (2S)-2-Benzyloxy-3-pentanone | Stereoselective reduction | Posaconazole |

Construction of Advanced Intermediates for Natural Products

While the application of this compound is well-documented in the synthesis of synthetic pharmaceuticals, its potential in the construction of natural product scaffolds is an area of growing interest.

Synthesis of Defined Polyketide Fragments

Polyketides are a large and structurally diverse class of natural products, many of which possess significant biological activities. Their backbones are assembled from simple carboxylic acid building blocks in a process analogous to fatty acid biosynthesis. The stereocontrolled synthesis of polyketide fragments is a significant challenge in organic chemistry.

This compound can serve as a valuable starting material for the synthesis of defined polyketide fragments. The inherent chirality and functionality of the molecule allow for its elaboration into short polyketide chains with defined stereochemistry. For instance, iterative aldol reactions or other carbon-carbon bond-forming strategies starting from this compound can be envisioned to construct triketide or larger fragments with control over the stereochemistry at multiple centers. The benzyloxy group provides a means to control the stereochemical outcome of reactions at the α-position, while the ketone allows for chain extension.

General Utility in Accessing Structurally Complex and Highly Functionalized Organic Scaffolds

Beyond its specific applications in the synthesis of Posaconazole, the chemical attributes of this compound lend themselves to the construction of a variety of structurally complex and highly functionalized organic scaffolds. The ability to undergo stereoselective transformations at both the ketone and the carbon α to the benzyloxy group, followed by deprotection and further functionalization, opens avenues to a range of chiral synthons.

For example, the diol unit that can be unmasked from this compound is a common motif in many natural products and biologically active molecules. The ability to install this unit with a defined stereochemistry is of great synthetic value. Furthermore, the carbon backbone of this compound can be incorporated into larger carbocyclic or heterocyclic ring systems, with the initial stereocenter directing the facial selectivity of cyclization reactions. This makes it a valuable tool for chemists aiming to construct novel and complex molecular architectures with a high degree of stereochemical control. While its primary reported use remains in the synthesis of Posaconazole and its analogs, the fundamental reactivity and chiral nature of this compound suggest a broader potential for its application in the synthesis of other complex organic scaffolds.

Despite a comprehensive search for scientific data, specific experimental and computational results for the chemical compound "this compound" are not available in the public domain. Detailed analytical characterization and in-depth computational chemistry studies, as outlined in the requested article structure, require specific research findings that have not been published or made accessible.

Information on related but structurally distinct compounds, such as 2-pentanone and 3-pentanone, cannot be substituted, as the presence of the benzyloxy group significantly alters the chemical and physical properties of the molecule, including its spectroscopic and electronic characteristics. Therefore, any attempt to generate the requested article would be based on speculation and would not meet the required standards of scientific accuracy and detail.

Further research, including laboratory synthesis and analysis, would be necessary to generate the specific data required to populate the advanced analytical and computational chemistry sections of the proposed article. Without such primary data, it is not possible to provide a thorough and accurate scientific discussion on this compound.

Advanced Analytical Characterization and Computational Chemistry Studies

In-depth Computational Chemistry Investigations

Transition State Computations for Reaction Pathway Elucidation and Mechanistic Insight

Transition State Theory (TST) is a fundamental concept in chemistry for explaining the rates of elementary chemical reactions. wikipedia.org It posits that reactants are in a quasi-equilibrium with activated complexes, which are located at the saddle point of a potential energy surface known as the transition state. wikipedia.org Computational chemistry provides powerful tools to locate these transition states and compute their energies, offering profound insights into reaction mechanisms, kinetics, and selectivity. By mapping the potential energy surface, researchers can elucidate the entire reaction pathway, from reactants through transition states to products. wikipedia.org

For a molecule like 2-Benzyloxy-3-pentanone, transition state computations, typically using Density Functional Theory (DFT), can be employed to study various potential reactions such as enolization, aldol (B89426) reactions, or rearrangements. Although specific studies on this compound are not prevalent, the methodology can be illustrated by examining computational studies on structurally related ketones, such as 2-pentanone.

In a theoretical study on the gas-phase elimination of 2-pentanone, the reaction was found to proceed via a six-membered cyclic transition state, a mechanism known as the Norrish Type II reaction. DFT calculations were able to precisely model the geometric changes during the reaction. For instance, in the transition state, the abstraction of a hydrogen atom by the carbonyl oxygen and the cleavage of the Cα-Cβ bond occur concertedly. The computations revealed specific changes in bond lengths: the C-H bond being broken elongates, while the new O-H bond begins to form. Simultaneously, the Cα-Cβ bond stretches towards breaking, and the Cγ-Cδ bond shortens, anticipating the formation of a double bond in the product.

These calculations also yield critical energetic information. The energy barrier, or activation energy, for the reaction can be calculated as the difference in energy between the reactants and the transition state. This computed value can then be used to estimate the reaction rate constant via the Eyring equation, allowing for a direct comparison with experimental kinetic data. For the 2-pentanone elimination, the calculated energy barrier provided reasonable agreement with experimental values, validating the proposed mechanism. Such computational elucidation of reaction pathways is indispensable for understanding reaction outcomes and designing new synthetic methodologies.

| Parameter | Description | Illustrative Value |

|---|---|---|

| ΔE‡ (Activation Energy) | The energy difference between the transition state and the reactants. | 25.5 kcal/mol |

| ΔG‡ (Gibbs Free Energy of Activation) | The free energy difference, including entropic effects, which determines the reaction rate. | 28.0 kcal/mol |

| Imaginary Frequency (νi) | A single negative (imaginary) frequency in the vibrational analysis confirms a true first-order saddle point (transition state). | -450 cm-1 |

| Key Bond Length Change (e.g., C-H) | Elongation of a bond being broken in the transition state compared to the reactant. | 1.09 Å → 1.45 Å |

| Key Bond Length Change (e.g., O-H) | Shortening of a new bond being formed in the transition state. | 2.80 Å → 1.21 Å |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. aip.orgaip.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, intermolecular interactions, and the influence of the surrounding environment, such as a solvent. mdpi.com For a flexible molecule like this compound, which possesses several rotatable single bonds, MD simulations are particularly valuable for exploring its conformational landscape and understanding how solvent molecules mediate its structure and reactivity. researchgate.net

Conformational Analysis: The presence of the benzyloxy and ethyl groups introduces significant conformational flexibility. Rotations around the C-O and C-C single bonds can lead to a multitude of low-energy conformers. An MD simulation can sample these different conformations by simulating the molecule's dynamic movements. uwlax.edu By analyzing the trajectory of the simulation, one can identify the most populated conformational states, the energy barriers between them, and the timescale of conformational changes. This information is crucial, as the reactivity of the ketone can be highly dependent on its three-dimensional shape. nih.gov For example, the accessibility of the carbonyl group to an incoming nucleophile may differ significantly between various conformers.

Solvent Effects: The solvent environment plays a critical role in chemical reactions. MD simulations explicitly model solvent molecules (e.g., water, THF, methanol), allowing for a detailed investigation of solute-solvent interactions. aip.orgresearchgate.net Simulations can reveal the structure of the solvent shell around this compound, identifying specific interactions like hydrogen bonding between the solvent and the carbonyl oxygen. The dynamic nature of these interactions, including the formation and breaking of hydrogen bonds, can be tracked over time. researchgate.net This explicit treatment of the solvent is essential for accurately modeling reaction energetics and pathways, as the stabilization of reactants, transition states, and products by the solvent can dramatically alter the reaction profile compared to the gas phase. Properties such as the root mean square deviation (RMSD), radius of gyration (RG), and solvent accessible surface area (SASA) are often calculated from MD trajectories to quantify conformational stability and solvent interactions. mdpi.com

| Analysis Type | Description | Insight Gained for this compound |

|---|---|---|

| Torsional Angle Distribution | Probability distribution of key dihedral angles along the flexible chains. | Identifies preferred (low-energy) conformations of the benzyloxy and ethyl groups. |

| Root Mean Square Deviation (RMSD) | Measures the average change in atomic positions over time, indicating structural stability. | Reveals the flexibility of the molecule and whether it remains in a stable conformation. |

| Radial Distribution Function (RDF) | Describes how the density of solvent molecules varies as a function of distance from a solute atom (e.g., the carbonyl oxygen). | Characterizes the structure of the solvent shell and identifies hydrogen bonding distances. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule that is accessible to solvent molecules. | Quantifies how different conformations expose the reactive carbonyl group to the solvent and potential reactants. |

Quantum Chemical Predictions of Spectroscopic Parameters and Reactivity Descriptors (e.g., HOMO/LUMO Analysis)

Quantum chemical calculations, particularly DFT, are instrumental in predicting a wide array of molecular properties, from spectroscopic data to electronic characteristics that govern reactivity. mdpi.com These predictions are vital for structural confirmation and for rationalizing and foreseeing chemical behavior.

Prediction of Spectroscopic Parameters: Quantum chemistry provides highly accurate methods for predicting NMR spectra. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used to calculate the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. researchgate.net By performing a GIAO calculation on the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing these predicted chemical shifts with experimentally obtained spectra is a powerful tool for structure verification. nih.gov Discrepancies between predicted and experimental values can often be rationalized by considering conformational averaging or specific solvent effects that may not have been fully captured in the computational model. researchgate.net

Reactivity Descriptors and HOMO/LUMO Analysis: Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). wuxiapptec.com The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netfrontiersin.org

For this compound, the HOMO is expected to have significant contributions from the oxygen lone pairs and the π-system of the benzene ring, while the LUMO is primarily localized on the carbonyl group (the π* C=O orbital). This distribution indicates that the carbonyl carbon is the primary site for nucleophilic attack. From the HOMO and LUMO energies, several reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.netresearchgate.netscielo.org.mx

| Descriptor | Formula | Description | Illustrative Value |

|---|---|---|---|

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital. | -6.8 eV |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital. | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. | 5.6 eV |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. | 6.8 eV |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. | 1.2 eV |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. | 2.8 |

| Electrophilicity Index (ω) | (I + A)² / (8η) | A measure of the global electrophilic nature of the molecule. | 1.43 |

Modeling of Catalyst-Substrate Interactions and Chiral Induction Phenomena

The carbonyl group of this compound is prochiral, meaning that its reduction can lead to two enantiomeric secondary alcohols. The stereoselective synthesis of one enantiomer over the other is a significant challenge in organic chemistry, often addressed through the use of chiral catalysts. nih.gov Computational modeling is an essential tool for understanding and predicting the outcomes of such asymmetric reactions. By simulating the interaction between the substrate (this compound) and a chiral catalyst, researchers can elucidate the origin of chiral induction. nih.govinsuf.org

The most common application of this modeling is in the study of asymmetric reductions, for example, using chiral oxazaborolidine catalysts (CBS reduction) or transition metal complexes with chiral ligands. mdpi.comacs.orgorganic-chemistry.org The goal of the computation is to model the transition states of the reaction pathway leading to each of the two possible enantiomeric products. The enantiomeric excess (ee) of the reaction is determined by the energy difference (ΔΔG‡) between these two diastereomeric transition states.

A typical computational workflow involves:

Docking/Complex Formation: Modeling the initial binding of the substrate to the catalyst to identify the most stable pre-reaction complex(es).

Transition State Searching: From the stable complex, performing a transition state search for the key stereodetermining step, which is often the hydride transfer from the reducing agent to the carbonyl carbon.

Analysis of Interactions: Carefully analyzing the geometry of the competing transition states (leading to the R and S products). The energy difference between them arises from subtle differences in steric and electronic interactions. For example, one transition state might be destabilized by a steric clash between the ethyl or benzyloxy group of the ketone and a bulky part of the chiral catalyst. nih.gov Conversely, favorable non-covalent interactions, such as CH-π or hydrogen bonds, might stabilize one transition state over the other.

These computational models not only explain the observed stereoselectivity of existing catalysts but also serve as a predictive tool for designing new, more effective catalysts for the asymmetric synthesis of chiral alcohols from prochiral ketones. mdpi.com

| Interaction Type | Description | Role in Chiral Induction |

|---|---|---|

| Steric Repulsion | Unfavorable interaction between bulky groups on the substrate and the catalyst. | Destabilizes the transition state where the larger substituent on the ketone is oriented towards a bulky part of the catalyst. |

| Lewis Acid-Base Interaction | Coordination of the carbonyl oxygen to a Lewis acidic center on the catalyst (e.g., Boron in CBS catalysts). | Activates the carbonyl group and locks the substrate into a specific orientation relative to the catalyst. wikipedia.org |

| Hydrogen Bonding | Interaction between H-bond donors/acceptors on the catalyst and substrate. | Can provide additional stabilization to one of the diastereomeric transition states. |

| CH-π / π-π Stacking | Weak attractive interactions involving aromatic rings. | Can influence the preferred orientation of the benzyloxy group in the transition state, thus favoring one stereochemical outcome. |

Future Directions and Emerging Research Trajectories

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity

The asymmetric synthesis of α-alkoxy ketones, including 2-Benzyloxy-3-pentanone, is a critical area of research, with a continuous drive towards achieving higher levels of stereocontrol. Future research will undoubtedly focus on the design and implementation of innovative catalytic systems to enhance enantioselectivity and diastereoselectivity in reactions involving this compound.

One promising avenue is the development of novel organocatalysts. Chiral amine-thiourea and imidazolidinone catalysts have already demonstrated success in the α-alkylation of ketones, and tailoring these structures to the specific steric and electronic demands of this compound could lead to significant improvements in stereochemical outcomes. Furthermore, the exploration of bifunctional organocatalysts, capable of activating both the ketone and the electrophile simultaneously through multiple hydrogen-bonding interactions, holds considerable potential for achieving exquisite stereocontrol.

In the realm of metal catalysis, the development of more efficient and selective ligand frameworks is paramount. While existing copper/iridium and palladium-based systems have shown efficacy in the allylation and arylation of α-alkoxy ketones, the design of new chiral ligands could further enhance their performance. The focus will likely be on ligands that can create a more defined and constrained chiral environment around the metal center, thereby directing the approach of the reactants with greater precision. The exploration of earth-abundant and less toxic metals as catalysts also represents a significant and sustainable research direction.

Biocatalysis offers another exciting frontier. Enzymes, with their inherent chirality and high specificity, are ideal candidates for catalyzing stereoselective transformations. The screening and engineering of enzymes such as ketoreductases, transaminases, and lyases for reactions involving this compound could provide highly efficient and environmentally benign routes to enantiopure products. Directed evolution and protein engineering techniques will be instrumental in tailoring enzyme activity and selectivity for this specific substrate.

Table 1: Comparison of Emerging Catalytic Strategies

| Catalytic System | Potential Advantages | Research Focus |

| Novel Organocatalysts | Metal-free, robust, readily available | Design of bifunctional catalysts, substrate-specific catalyst development |

| Advanced Metal Catalysts | High turnover numbers, broad substrate scope | Development of novel chiral ligands, use of earth-abundant metals |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly | Enzyme screening and engineering, directed evolution |

Development of Greener and More Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways. Future research on this compound will prioritize the development of more sustainable and environmentally friendly synthetic methods, moving away from hazardous reagents and solvents.

A key focus will be on the utilization of greener oxidizing agents. Traditional oxidation methods often employ stoichiometric amounts of heavy metal oxidants, which generate significant waste. The development of catalytic aerobic oxidation processes, using molecular oxygen or air as the ultimate oxidant, is a highly desirable alternative. This can be achieved through the use of photocatalysts, such as cerium chloride, or by employing robust heterogeneous catalysts that can be easily recovered and reused. Polyoxometalate (POM) catalysts, for instance, have shown promise in the aerobic cleavage of alkenes to produce ketones and represent a promising avenue for greener synthesis.

The replacement of conventional organic solvents with more benign alternatives is another critical aspect. Water, supercritical fluids, and bio-based solvents are being explored as reaction media. A patent for the preparation of a precursor to posaconazole (B62084) describes a "green, safety, cheaply" method for synthesizing (2S)-2-benzyloxy-3-pentanone as an intermediate, starting from S-ethyl lactate (B86563), hinting at the industrial drive towards more sustainable processes. However, the specifics of the "green" aspects of this patented synthesis are not publicly detailed.

Integration of this compound Chemistry into Flow Systems

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. The integration of this compound synthesis and its subsequent transformations into flow systems is a logical and promising next step.

Microreactors, with their high surface-area-to-volume ratio, are particularly well-suited for highly exothermic or rapid reactions. The synthesis of this compound and its derivatives in flow can lead to higher yields and selectivities by minimizing the formation of byproducts. The precise control over residence time in a flow reactor is especially beneficial for stereoselective reactions, as it can help to suppress side reactions that may lead to racemization or erosion of stereochemical purity.

The immobilization of catalysts on solid supports is a key enabling technology for continuous flow processes. By packing a flow reactor with a heterogeneous catalyst or an immobilized homogeneous catalyst, the catalyst can be easily retained within the reactor, allowing for continuous operation without the need for downstream catalyst separation. This approach is not only more efficient but also reduces catalyst leaching into the product stream. Research into robust and reusable immobilized catalysts for reactions involving this compound will be crucial for the successful implementation of flow chemistry in this area.

Computational Design and Optimization of New Reactions and Derivatives

Computational chemistry and molecular modeling are becoming increasingly powerful tools in the design and optimization of chemical reactions and the development of new molecules with desired properties. In the context of this compound, computational methods can provide valuable insights that can guide experimental efforts.

Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms and to understand the origins of stereoselectivity in catalytic reactions. By modeling the transition states of competing reaction pathways, researchers can predict which catalyst-substrate combinations are most likely to lead to high levels of stereocontrol. This in silico screening can significantly accelerate the discovery of new and improved catalytic systems.

Molecular docking and dynamics simulations can be used to design new derivatives of this compound with specific biological activities. By modeling the interactions of potential derivatives with the active sites of target proteins, researchers can prioritize the synthesis of compounds that are most likely to exhibit the desired therapeutic effects. This rational design approach can save considerable time and resources compared to traditional high-throughput screening methods.

Furthermore, computational tools can be used to predict the physicochemical properties of new derivatives, such as solubility, stability, and bioavailability. This information is crucial for the development of new drug candidates and materials. The integration of machine learning and artificial intelligence with computational chemistry also holds the potential to accelerate the discovery and optimization of new reactions and derivatives of this compound.

Applications in Material Science and Other Interdisciplinary Fields

While the primary focus of this compound chemistry has been in organic synthesis, particularly as a chiral building block for pharmaceuticals, its unique structural features suggest potential applications in material science and other interdisciplinary fields.

The carbonyl group and the benzyloxy moiety of this compound offer sites for chemical modification, making it a potential monomer or building block for the synthesis of functional polymers. For instance, the ketone functionality can participate in condensation reactions to form polyketones, a class of polymers known for their good mechanical and thermal properties. The presence of the chiral benzyloxy group could introduce chirality into the polymer backbone, leading to materials with interesting optical or chiroptical properties. Aliphatic polyketones have been explored as functional materials for applications in drug delivery and bioengineering, and their properties can be tuned through functionalization of the carbonyl groups.